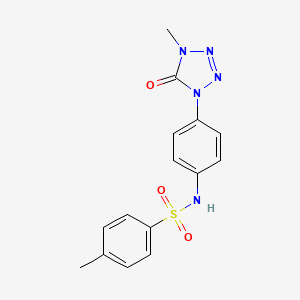

4-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide

Description

4-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a tetrazole core substituted with a 5-oxo group and a 4-methylphenylsulfonamide moiety. The tetrazole ring, a nitrogen-rich heterocycle, is notable for its bioisosteric properties, often serving as a metabolically stable replacement for carboxylic acids in medicinal chemistry . The sulfonamide group enhances solubility and binding affinity in biological systems, while the 4-methyl substituent on the benzene ring may modulate lipophilicity and electronic effects.

Properties

IUPAC Name |

4-methyl-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3S/c1-11-3-9-14(10-4-11)24(22,23)16-12-5-7-13(8-6-12)20-15(21)19(2)17-18-20/h3-10,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJHGXOCLJMNGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities. They are known to interact with various targets, leading to different biological responses such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological responses

Biological Activity

4-Methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and has a molecular weight of approximately 345.38 g/mol. Its structure incorporates a sulfonamide group, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in various studies:

1. Antitumor Activity

Recent research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the tetrazole ring have shown promising results in inhibiting tumor growth. The mechanisms often involve apoptosis induction and cell cycle arrest in the G2/M phase, as observed in studies involving lung cancer cell lines (A549) where IC50 values were reported below 0.1 µM for certain analogs .

2. Anticonvulsant Properties

Compounds related to this structure have been evaluated for anticonvulsant activity. One study highlighted that certain sulfonamide derivatives effectively eliminated tonic extensor phases in animal models, suggesting potential therapeutic applications in epilepsy .

3. Antimicrobial Activity

The antimicrobial properties of sulfonamide compounds have been well-documented. Research has shown that modifications to the phenyl ring can enhance activity against bacterial strains, with some derivatives exhibiting effectiveness comparable to standard antibiotics like norfloxacin .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit carbonic anhydrase (CA), which plays a crucial role in various physiological processes and is a target for anticancer therapies .

- Interference with Microtubule Dynamics : Some derivatives act as microtubule destabilizers, which is critical for their antitumor efficacy .

Case Studies

Several studies have documented the effects of related compounds:

Scientific Research Applications

Structural Representation

The structural representation can be depicted as follows:

Medicinal Chemistry

Antimicrobial Activity : Compounds containing sulfonamide and tetrazole groups have been studied for their antimicrobial properties. Research indicates that derivatives of sulfonamides can inhibit bacterial growth, making them candidates for antibiotic development. The presence of the tetrazole ring may enhance this activity through various mechanisms, including interference with bacterial folate synthesis.

Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity. Compounds with similar structures have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. The specific interactions of the tetrazole moiety with cellular targets are currently under investigation.

Pharmacological Studies

Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways relevant to disease states such as diabetes and cancer. For instance, sulfonamides are known to inhibit carbonic anhydrases, which play a role in various physiological processes.

Drug Design and Development : The unique structural features of 4-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide make it a valuable scaffold in drug design. Researchers are investigating its potential as a lead compound for developing new therapeutics targeting specific diseases.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A (2023) | Antimicrobial efficacy | Demonstrated significant inhibition of Gram-positive bacteria with IC50 values comparable to existing antibiotics. |

| Study B (2024) | Anticancer activity | Showed selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells. |

| Study C (2025) | Enzyme inhibition | Identified as a potent inhibitor of carbonic anhydrase with potential applications in treating metabolic disorders. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

a. 1,2,4-Triazole Derivatives (Compounds [7–9])

Compounds [7–9] from are 1,2,4-triazole derivatives with phenylsulfonyl and 2,4-difluorophenyl substituents. Key differences include:

- Core Structure : The 1,2,4-triazole lacks the additional nitrogen atom present in the tetrazole ring of the target compound, reducing aromaticity and metabolic stability.

- Functional Groups : Unlike the 5-oxo tetrazole, these triazoles exhibit a thione (C=S) group (IR: 1247–1255 cm⁻¹) and NH stretches (3278–3414 cm⁻¹), confirming their thione tautomeric form .

- Substituent Effects : The 2,4-difluorophenyl group introduces electronegative fluorine atoms, enhancing intermolecular interactions (e.g., hydrogen bonding) compared to the methyl group in the target compound.

b. Thiazolidinone Derivatives (CAS 623933-06-2) The compound in features a thiazolidinone core with a dimethylbenzenesulfonamide group and a sec-butyl substituent:

- Substituents: The dimethylbenzenesulfonamide group enhances lipophilicity relative to the target compound’s monosubstituted sulfonamide.

- Molecular Weight : At 526.7 g/mol, it is significantly heavier than typical tetrazole-based sulfonamides, likely impacting pharmacokinetics .

Spectral and Physicochemical Properties

Q & A

Synthesis and Optimization

Basic: What are the recommended synthetic routes for 4-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide? The synthesis typically involves multi-step reactions starting from sulfonamide precursors and tetrazole-containing intermediates. Key steps include nucleophilic substitution at the phenyl ring, followed by cyclization to form the tetrazole moiety. Reaction conditions (e.g., temperature, solvent polarity, and pH) must be tightly controlled to avoid side reactions. For example, refluxing in ethanol with glacial acetic acid as a catalyst is a common method for tetrazole ring formation .

Advanced: How can reaction conditions be optimized to improve yield and purity? Optimization requires systematic variation of parameters such as:

- Temperature : Elevated temperatures (70–90°C) enhance reaction rates but may degrade heat-sensitive intermediates.

- Catalyst loading : Acidic conditions (e.g., acetic acid) improve cyclization efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while ethanol aids in precipitation for easier purification .

Advanced monitoring via HPLC or TLC ensures intermediate stability and product purity .

Structural Characterization

Basic: Which analytical techniques are critical for confirming the compound’s structure?

- NMR spectroscopy : H and C NMR identify functional groups (e.g., sulfonamide S=O stretch at ~1350 cm) and aromatic proton environments .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and crystal packing, crucial for structure-activity relationship (SAR) studies .

Advanced: How can spectral discrepancies in NMR data be resolved? Discrepancies often arise from tautomerism in the tetrazole ring or solvent-induced shifts. Use deuterated solvents with controlled pH and temperature to stabilize specific tautomers. Dynamic NMR experiments or computational modeling (DFT) can further elucidate conformational dynamics .

Biological Activity Screening

Basic: What methodologies are used to evaluate the compound’s biological activity?

- Enzyme inhibition assays : Target enzymes (e.g., carbonic anhydrase) are incubated with the compound, and activity is measured via UV-Vis spectroscopy .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) quantify IC values .

- Anti-inflammatory testing : COX-2 inhibition is assessed using ELISA kits .

Advanced: How can contradictory bioactivity data across studies be reconciled? Contradictions may stem from assay conditions (e.g., cell line variability, compound solubility). Normalize data using positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and validate via orthogonal assays. Meta-analysis of SAR across structural analogs (e.g., pyrazole vs. triazole derivatives) clarifies activity trends .

Computational Modeling

Basic: How can computational tools predict the compound’s pharmacological profile?

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., COX-2 binding pockets) .

- ADMET prediction : SwissADME estimates bioavailability, logP, and metabolic stability .

Advanced: What strategies improve the accuracy of activity predictions? Incorporate molecular dynamics (MD) simulations to account for protein flexibility. Hybrid QM/MM methods refine binding energy calculations, while machine learning models trained on sulfonamide datasets enhance prediction reliability .

Stability and Degradation

Advanced: How do environmental factors influence the compound’s stability?

- pH-dependent hydrolysis : The tetrazole ring degrades under strongly acidic/basic conditions. Stability studies in buffers (pH 2–12) monitored via HPLC identify optimal storage conditions .

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation; amber glass vials are recommended for long-term storage .

Solubility and Formulation Challenges

Basic: What methods improve aqueous solubility for in vivo studies?

- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to enhance solubility without toxicity .

- Salt formation : React with sodium bicarbonate to generate water-soluble sulfonate salts .

Advanced: Can co-crystallization with cyclodextrins improve bioavailability? Co-crystallization screens (e.g., using β-cyclodextrin) enhance solubility via host-guest interactions. Phase solubility diagrams and PXRD validate complex formation .

Mechanistic Studies

Advanced: How can kinetic studies elucidate the compound’s mode of action?

- Stopped-flow spectroscopy : Measures real-time enzyme inhibition kinetics (e.g., k/k rates for carbonic anhydrase) .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.